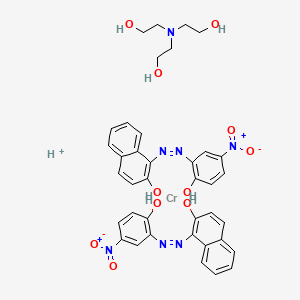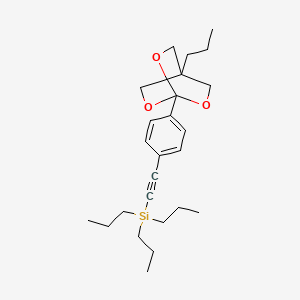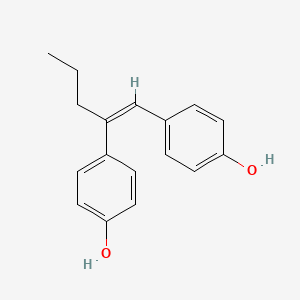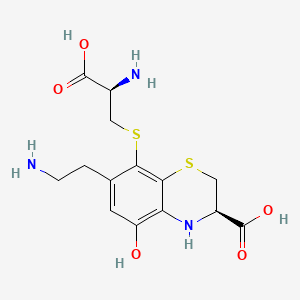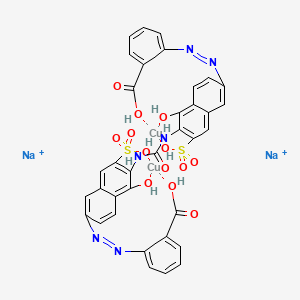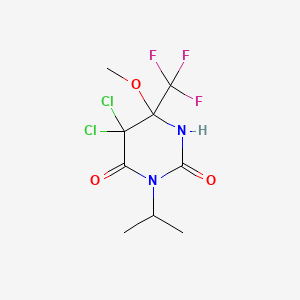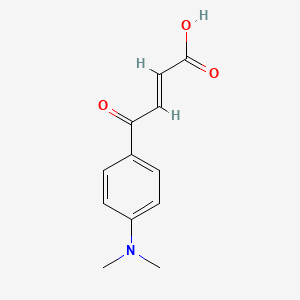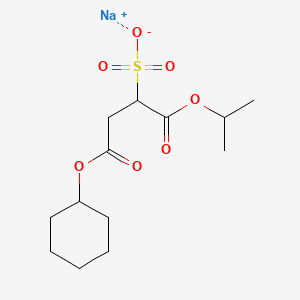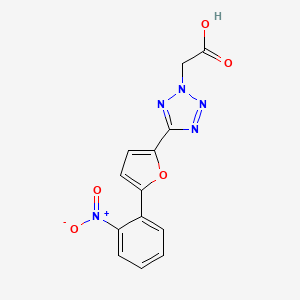
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a complex organic compound that features a tetrazole ring, a furan ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving nitriles and azides under acidic or basic conditions. The furan ring can be introduced via a Diels-Alder reaction or through the cyclization of appropriate precursors. The nitrophenyl group is usually added through nitration reactions involving phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole, furan, or phenyl derivatives.
Aplicaciones Científicas De Investigación
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. The furan ring provides additional sites for interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylideneamino)acetic acid: Features a benzylidene group instead of a nitrophenyl group.
2-(tetradecanoylcarbamothioylsulfanyl)acetic acid: Contains a long alkyl chain and a thiocarbamoyl group.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is unique due to its combination of a tetrazole ring, a furan ring, and a nitrophenyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93770-39-9 |
|---|---|
Fórmula molecular |
C13H9N5O5 |
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C13H9N5O5/c19-12(20)7-17-15-13(14-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20) |
Clave InChI |
KCUVIVFNDQYVSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


